molecular formula C8H8N2O2 B11730657 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11730657
M. Wt: 164.16 g/mol
InChI Key: VMOZYHVKVDSQSS-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-aminophenol with phosgene or its derivatives, followed by cyclization. Another method involves the reaction of 2-aminophenol with isocyanates under mild conditions to form the desired benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern and the presence of both amino and oxazinone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)

InChI Key

VMOZYHVKVDSQSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC(=O)O1)N

Origin of Product

United States

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